(S)-1-tert-Butyl 2-ethyl 4,4-dimethyl-5-oxopyrrolidine-1,2-dicarboxylate (S)-1-tert-Butyl 2-ethyl 4,4-dimethyl-5-oxopyrrolidine-1,2-dicarboxylate
Brand Name: Vulcanchem
CAS No.: 158392-80-4
VCID: VC4224249
InChI: InChI=1S/C14H23NO5/c1-7-19-10(16)9-8-14(5,6)11(17)15(9)12(18)20-13(2,3)4/h9H,7-8H2,1-6H3/t9-/m0/s1
SMILES: CCOC(=O)C1CC(C(=O)N1C(=O)OC(C)(C)C)(C)C
Molecular Formula: C14H23NO5
Molecular Weight: 285.34

(S)-1-tert-Butyl 2-ethyl 4,4-dimethyl-5-oxopyrrolidine-1,2-dicarboxylate

CAS No.: 158392-80-4

Cat. No.: VC4224249

Molecular Formula: C14H23NO5

Molecular Weight: 285.34

* For research use only. Not for human or veterinary use.

(S)-1-tert-Butyl 2-ethyl 4,4-dimethyl-5-oxopyrrolidine-1,2-dicarboxylate - 158392-80-4

Specification

CAS No. 158392-80-4
Molecular Formula C14H23NO5
Molecular Weight 285.34
IUPAC Name 1-O-tert-butyl 2-O-ethyl (2S)-4,4-dimethyl-5-oxopyrrolidine-1,2-dicarboxylate
Standard InChI InChI=1S/C14H23NO5/c1-7-19-10(16)9-8-14(5,6)11(17)15(9)12(18)20-13(2,3)4/h9H,7-8H2,1-6H3/t9-/m0/s1
Standard InChI Key WGULJENYZHSGAY-VIFPVBQESA-N
SMILES CCOC(=O)C1CC(C(=O)N1C(=O)OC(C)(C)C)(C)C

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s molecular formula is C₁₄H₂₃NO₅, with a molecular weight of 285.34 g/mol . Its structure comprises a five-membered pyrrolidine ring substituted at positions 1 and 2 with tert-butyl and ethyl carboxylate groups, respectively. The 4,4-dimethyl and 5-oxo moieties introduce steric bulk and electronic polarization, critical for its reactivity .

Table 1: Key Physicochemical Properties

PropertyValueSource
Boiling Point383.5 ± 35.0 °C (Predicted)
Density1.114 ± 0.06 g/cm³
pKa-4.06 ± 0.60 (Predicted)
Storage ConditionsSealed in dry, Room Temperature

The tert-butyl group enhances solubility in non-polar solvents, while the ethyl ester improves compatibility with polar aprotic media .

Stereochemical Significance

The (S)-configuration at the C2 position ensures enantioselectivity in downstream reactions. This chirality is preserved during synthetic transformations, making the compound valuable for producing optically active pharmaceuticals .

Synthesis and Manufacturing

Multi-Step Laboratory Synthesis

The synthesis begins with ethyl L-pyroglutamate, undergoing a two-step process:

  • Protection: DMAP and triethylamine mediate the reaction with di-tert-butyl dicarbonate (Boc₂O) in CH₂Cl₂ to install the tert-butyl carbamate .

  • Alkylation: Lithiation with LiN(SiMe₃)₂ at -78°C in THF, followed by quenching with methyl iodide, introduces the 4,4-dimethyl groups .

Industrial-Scale Production

Industrial protocols emphasize cost-effective Boc protection and continuous flow lithiation to enhance yield. Recent advances employ nickel-catalyzed coupling reactions to streamline steps, though scalability remains challenging due to cryogenic conditions .

Physicochemical and Reactivity Profile

Thermal Stability

The compound decomposes above 200°C, with a predicted boiling point of 383.5°C . Its stability under ambient conditions (room temperature storage) facilitates handling in laboratory settings .

Acid-Base Behavior

The low pKa (-4.06) of the pyrrolidinone nitrogen suggests protonation only under strongly acidic conditions, influencing its behavior in catalytic cycles .

Reactivity in Organic Transformations

  • Nucleophilic Acylation: The ethyl ester undergoes transesterification with alcohols under acidic conditions.

  • Reduction: LiAlH₄ reduces the 5-oxo group to a hydroxyl, enabling access to pyrrolidine alcohols .

  • Cross-Coupling: Palladium-catalyzed reactions at the C3 position have been explored for introducing aryl groups .

Applications in Medicinal Chemistry

Enzyme Inhibition Studies

Derivatives of this compound exhibit inhibitory activity against proteases and kinases. For example, analogs with nitrothiophene substituents show IC₅₀ values of 2.1 µM against SARS-CoV-2 main protease .

Antimicrobial Agents

Modifications at the 4,4-dimethyl position yield compounds with potent activity against methicillin-resistant Staphylococcus aureus (MRSA). A 2024 study reported a MIC of 8 µg/mL for a hydrazone derivative, surpassing linezolid’s efficacy .

Table 2: Biological Activity of Selected Derivatives

DerivativeTargetActivity
Hydrazone analogMRSAMIC = 8 µg/mL
Nitrothiophene analogSARS-CoV-2 MproIC₅₀ = 2.1 µM

Role in Asymmetric Synthesis

Chiral Auxiliary Applications

The tert-butyl group acts as a removable directing group in Diels-Alder reactions, achieving >95% enantiomeric excess (ee) in cycloadducts.

Synthesis of Alkaloids

Future Research Directions

  • Catalytic Asymmetric Synthesis: Developing earth-abundant metal catalysts to improve enantioselectivity .

  • PROTAC Development: Exploiting the tert-butyl group for targeted protein degradation .

  • Continuous Manufacturing: Overcoming cryogenic challenges in large-scale lithiation.

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